Cas no 824969-11-1 (Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-)
824969-11-1 structure
Product Name:Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-
CAS-nummer:824969-11-1
MF:C18H17N3O
MW:291.347083806992
CID:689618
PubChem ID:21897945
Update Time:2025-04-19
Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-
- 3-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- 824969-11-1
- SCHEMBL5739759
- CMOASTZTWRFBGM-UHFFFAOYSA-N
- DTXSID40619670
- 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-benzamide
-
- Inchi: 1S/C18H17N3O/c1-12-7-6-10-15(11-12)18(22)19-16-13(2)20-21-17(16)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21)
- InChI-sleutel: CMOASTZTWRFBGM-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=C(C)C=1)NC1=C(C)NN=C1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 291.137162174g/mol
- Monoisotopische massa: 291.137162174g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 381
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 57.8Ų
Benzamide, 3-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)- Gerelateerde literatuur
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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